![molecular formula C8H7NO2 B11771500 7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
7-Methoxybenzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxybenzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring with a methoxy group at the 7th position
Synthetic Routes and Reaction Conditions:
Metal-Free Synthesis: One of the eco-friendly methods involves the use of metal-free synthetic routes.
Catalyzed Reactions: Traditional methods often employ catalysts like copper (I) or ruthenium (II) for the cycloaddition reactions. These methods, however, come with drawbacks such as high costs and toxicity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cycloaddition reactions, often optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of these processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxybenzo[d]isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Ethylbenzo[d]isoxazole: This compound is structurally similar but has an ethyl group instead of a methoxy group.
6-Methoxybenzo[d]isoxazole: Another similar compound with the methoxy group at the 6th position, used in various synthetic applications.
Uniqueness: 7-Methoxybenzo[d]isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
7-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H7NO2/c1-10-7-4-2-3-6-5-9-11-8(6)7/h2-5H,1H3 |
InChI-Schlüssel |
AUZSBHTXASPACC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1ON=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


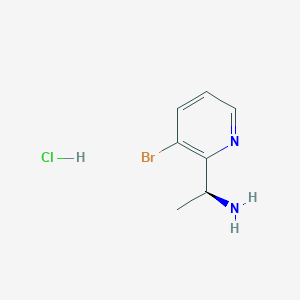
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
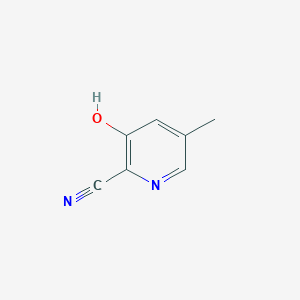

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
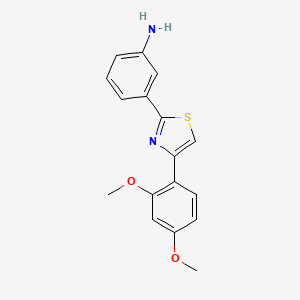
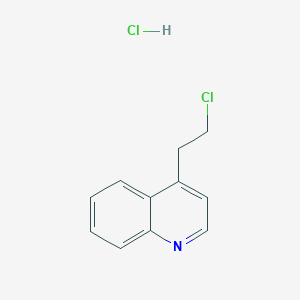
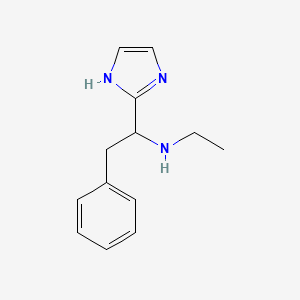
![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
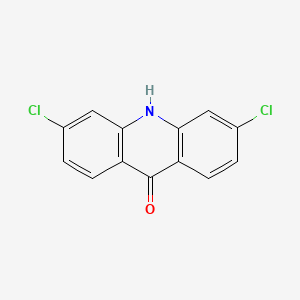
![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)

